molecular formula C11H17NO2S B13048081 (R)-2-Methyl-1-(3-(methylsulfonyl)phenyl)propan-1-aminehcl

(R)-2-Methyl-1-(3-(methylsulfonyl)phenyl)propan-1-aminehcl

Cat. No.: B13048081
M. Wt: 227.33 g/mol
InChI Key: GSZQZWZBNPIBNO-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Methyl-1-(3-(methylsulfonyl)phenyl)propan-1-amine hydrochloride is a chiral amine compound with significant relevance in pharmaceutical and chemical research. This compound is known for its enantiopure form, which is crucial for its biological activity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-1-(3-(methylsulfonyl)phenyl)propan-1-amine hydrochloride can be achieved through transaminase-mediated synthesis. This method involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity, starting from prochiral ketones . The reaction conditions are optimized to produce the ®-enantiomers with high enantiomeric excess (ee) and conversion rates .

Industrial Production Methods

Industrial production of this compound typically involves biocatalytic approaches due to their environmental and economic advantages. These methods include kinetic resolution, dynamic kinetic resolution, and asymmetric synthesis using transaminases, amine dehydrogenases, or imine reductases .

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-1-(3-(methylsulfonyl)phenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

®-2-Methyl-1-(3-(methylsulfonyl)phenyl)propan-1-amine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-2-Methyl-1-(3-(methylsulfonyl)phenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Properties

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

(1R)-2-methyl-1-(3-methylsulfonylphenyl)propan-1-amine

InChI

InChI=1S/C11H17NO2S/c1-8(2)11(12)9-5-4-6-10(7-9)15(3,13)14/h4-8,11H,12H2,1-3H3/t11-/m1/s1

InChI Key

GSZQZWZBNPIBNO-LLVKDONJSA-N

Isomeric SMILES

CC(C)[C@H](C1=CC(=CC=C1)S(=O)(=O)C)N

Canonical SMILES

CC(C)C(C1=CC(=CC=C1)S(=O)(=O)C)N

Origin of Product

United States

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